4-[(Cyclobutylcarbonyl)amino]benzoic acid
Overview
Description
4-[(Cyclobutylcarbonyl)amino]benzoic acid, also known as CBAA, is a cyclic organic compound that is widely used in the synthesis of various compounds and materials. It is used as a building block for the synthesis of polymers, pharmaceuticals, and other compounds. CBAA is also used in the synthesis of peptides and peptide derivatives. In addition, CBAA is a precursor for the synthesis of heterocyclic compounds, such as piperazines, quinolines, and pyridines. CBAA is an important component of the synthesis of various polymers, as it can be used to create polymers with a wide range of properties.
Scientific Research Applications
Molecular Structure and Properties
The structural and molecular characteristics of benzoic acid derivatives, including 4-[(Cyclobutylcarbonyl)amino]benzoic acid, are fundamental to their applications in scientific research. For example, in a study by Lemmerer and Bourne (2012), the molecular assembly of benzoic acid molecules with squareamide molecules was explored, demonstrating how hydrogen bonding forms extended ribbons in crystal structures (Lemmerer & Bourne, 2012).
Applications in Synthesis and Drug Development
4-[(Cyclobutylcarbonyl)amino]benzoic acid and its derivatives show promise in various applications, particularly in the synthesis of complex molecules. Pascal et al. (2000) discussed the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), highlighting its potential as a building block for peptidomimetics and in combinatorial chemistry (Pascal et al., 2000). Similarly, Avakyan et al. (2017) studied acylation and cyclization reactions of a benzoic acid derivative, emphasizing its role in creating new chemical entities with potential pharmaceutical applications (Avakyan et al., 2017).
Biological Activities and Applications
The biological activities of benzoic acid derivatives, including antimicrobial and antifungal properties, are significant in the drug industry. Dikmen (2021) highlighted these properties and examined complex formation with alpha cyclodextrin, suggesting its application in drug delivery systems (Dikmen, 2021). Additionally, El-Meguid et al. (2014) synthesized new compounds incorporating benzoimidazole and benzoic acid moieties, demonstrating significant antimicrobial activities, which could lead to potential applications in treating infections (El-Meguid, 2014).
properties
IUPAC Name |
4-(cyclobutanecarbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(8-2-1-3-8)13-10-6-4-9(5-7-10)12(15)16/h4-8H,1-3H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMTZERUYDGUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401059 | |
Record name | 4-[(cyclobutylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclobutylcarbonyl)amino]benzoic acid | |
CAS RN |
33582-66-0 | |
Record name | 4-[(cyclobutylcarbonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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